
2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride” is a synthetic organic compound with the CAS Number: 2098085-16-4 . It has a molecular weight of 171.62 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H . This indicates that the compound has a cyclopentane ring with two fluorine atoms and one methylamine group attached to it. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 171.6 g/mol . The chemical formula isC6H12ClF2N .
Aplicaciones Científicas De Investigación
The compound 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride exhibits potential in the realm of stable carbonium ions. Olah et al. (1967) demonstrated that stable solutions of 1-methylcyclopentyl cation, a structure closely related to this compound, could be obtained by reacting 1-methyl-1-chlorocyclopentane with SbF5-SO2 solutions. These findings contribute to understanding the stability and reactivity of carbonium ions, particularly in hydrocarbon isomerization processes, a crucial aspect in materials science and synthetic chemistry (Olah, Bollinger, Cupas, & Lukas, 1967).
Additionally, the ability of tetrafluoroborate salts of alkylamines, structurally resembling this compound, to resist N oxidation by methyl(trifluoromethyl)dioxirane highlights the selective oxidation capabilities of aliphatic tertiary and secondary C-H bonds in the alkyl sidechain. This characteristic is pivotal in the synthesis of amino alcohols and amino acetamides, offering insights into the oxyfunctionalization of carbon-hydrogen bonds in various amines (Asensio, González-Núñez, Bernardini, Mello, & Adam, 1993).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-difluoro-1-methylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJTNFHMYXXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)
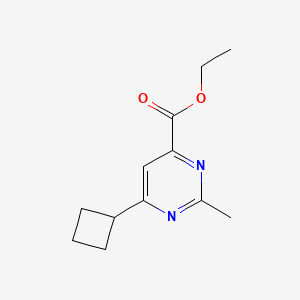
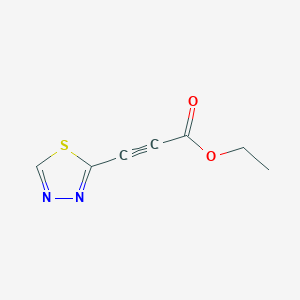

![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)
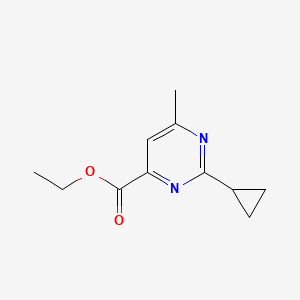
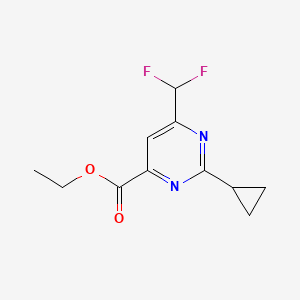


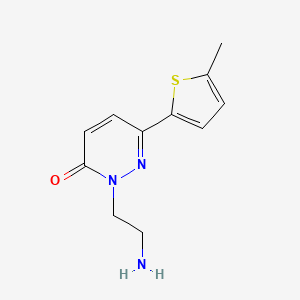

![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)